molecular formula C11H10N2O B8632526 2,3,4,6-Tetrahydro-1H-azepino[5,4,3-cd]indol-1-one

2,3,4,6-Tetrahydro-1H-azepino[5,4,3-cd]indol-1-one

Cat. No. B8632526
M. Wt: 186.21 g/mol
InChI Key: AGPZUEDYVLUKMF-UHFFFAOYSA-N
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Patent
US08138333B2

Procedure details

Methyl 3-(2-nitroethyl)-1H-indole-4-carboxylate, Intermediate 9 (7.38 g, 29.8 mmol) was dissolved in methanol (200 mL) by heating and aqueous 2M HCl (460 mL) was added. Zinc powder (46.2 g, 706 mmol) was added portion vise by vigorous stirring. The resulting mixture was heated under reflux for 2 h. The hot reaction mixture was filtered and the filtrate was treated with aqueous 2M NaOH (560 mL) and filtered again. The filter cake was washed with methanol. The methanol was removed under reduced pressure and the aqueous mixture was extracted three times with ethyl acetate. The organic solution was washed with water and brine dried with magnesium sulfate, filtered and evaporated to dryness. It was obtained a yellowish crystalline material with the yield of 4.62 g. Recrystallisation from the dichlomethane-methanol mixture gave the product of very high purity. Mp. 234° C. MS m/z 187 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 9
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
460 mL
Type
reactant
Reaction Step Two
Name
Quantity
46.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH2:5][C:6]1[C:14]2[C:13]([C:15]([O:17]C)=O)=[CH:12][CH:11]=[CH:10][C:9]=2[NH:8][CH:7]=1)([O-])=O.Cl>CO.[Zn]>[NH:8]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]3[C:15](=[O:17])[NH:1][CH2:4][CH2:5][C:6]([C:14]=23)=[CH:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CCC1=CNC=2C=CC=C(C12)C(=O)OC
Name
Intermediate 9
Quantity
7.38 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
460 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
46.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was treated with aqueous 2M NaOH (560 mL)
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
The filter cake was washed with methanol
CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
It was obtained a yellowish crystalline material with the yield of 4.62 g
CUSTOM
Type
CUSTOM
Details
Recrystallisation from the dichlomethane-methanol mixture
CUSTOM
Type
CUSTOM
Details
gave the product of very high purity

Outcomes

Product
Name
Type
Smiles
N1C=C2C=3C(=CC=CC13)C(NCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.